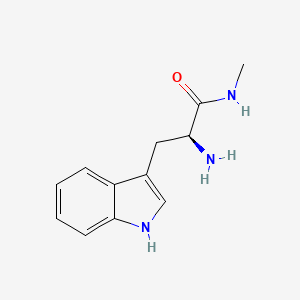

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Descripción general

Descripción

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide: is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound, in particular, is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . Another common method involves the cyclization of ortho-substituted anilines .

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods often employ continuous flow reactors to optimize reaction conditions and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Therapeutic Agent

The compound is being investigated as a potential inhibitor of Falcipain-2 (FP-2), a cysteine protease crucial for the malaria parasite Plasmodium falciparum during its erythrocytic stage. Novel small molecule FP-2 inhibitors based on this compound have shown moderate inhibition activity with IC50 values ranging from 10.0 to 39.4 μM, indicating its potential in malaria treatment.

Neurotransmitter Activity

Due to its structural similarity to serotonin, (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide may influence serotonin pathways, impacting mood and cognitive functions. Its antioxidant properties also suggest a protective role against oxidative stress, which is relevant in neurodegenerative diseases like Alzheimer's.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer effects by inducing apoptosis and regulating the cell cycle. In vitro studies have demonstrated growth inhibition in various cancer cell lines, highlighting its importance in cancer drug discovery .

Enzyme Inhibition

The presence of the indole moiety allows this compound to interact with various enzymes and receptors, potentially modulating biological pathways. Its ability to act as an enzyme inhibitor is under investigation for various diseases, including cancer and infectious diseases.

Ligand Development

This compound serves as a scaffold for designing ligands that can bind to specific receptors, activating or blocking signaling pathways. The chiral center in its structure opens avenues for exploring stereoselective interactions with biological targets, crucial for drug development.

Environmental Applications

The compound's derivatives are also being explored for their applications in environmental science, particularly in the synthesis of dyes and industrial solvents. Its biological activity suggests potential roles in bioremediation processes or as agents that can mitigate pollution effects.

Case Studies

| Case Study | Focus Area | Findings |

|---|---|---|

| Anticancer Screening | Cancer Research | Indole derivatives exhibited potent growth inhibition across multiple cancer cell lines, emphasizing structural modifications' role in enhancing activity. |

| Neuroprotection Studies | Neurodegenerative Diseases | Treatment with this compound improved cognitive function and reduced neuroinflammation markers in animal models of Alzheimer's disease. |

| Enzyme Interaction Studies | Biochemistry | The compound demonstrated potential as an inhibitor for specific enzymes linked to disease pathways, suggesting further exploration in therapeutic contexts. |

Mecanismo De Acción

The mechanism of action of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets in the body. The indole moiety can interact with various enzymes and receptors, influencing biological pathways related to cell growth, differentiation, and apoptosis . The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparación Con Compuestos Similares

Similar Compounds

- (2S)-1-(1H-indol-3-yl)-3-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine

- (2S)-2-(1H-indol-3-yl)hexanoic acid

Uniqueness

What sets (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide apart from similar compounds is its specific substitution pattern on the indole ring and the presence of the N-methylpropanamide group. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

Actividad Biológica

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, a derivative of tryptophan, exhibits a diverse range of biological activities due to its unique structural characteristics. This compound features a chiral center and an indole moiety, which is significant in various biological processes, including neurotransmitter activity, antioxidant properties, and potential anticancer effects.

Structural Characteristics

The compound's structure can be summarized as follows:

- Chemical Formula : C₁₂H₁₄N₂O

- Molecular Weight : 218.25 g/mol

- Chiral Center : The presence of the chiral center at the second carbon allows for stereoselective interactions with biological targets.

1. Neurotransmitter Activity

This compound is structurally similar to serotonin, suggesting its potential role in influencing serotonin pathways. This interaction may impact mood and cognition, making it a candidate for further research in neuropharmacology.

2. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to protect cells from oxidative stress, which is crucial for maintaining cellular health and preventing various diseases associated with oxidative damage.

3. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Mechanisms involving apoptosis and regulation of the cell cycle have been proposed as pathways through which this compound exerts its effects.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interaction : The indole group can interact with various enzymes, potentially inhibiting their activity. This characteristic is common among indole-containing compounds and suggests a role in enzyme modulation.

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing receptor signaling pathways. This property is essential for developing therapeutic strategies targeting various diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide | C₁₂H₁₄ClN₂O | Potential anti-cancer properties |

| (2S)-2-amino-3-(1H-indol-5-yl)-N-methylpropanamide | C₁₂H₁₅N₃O | Antimicrobial activity |

| 2-Aminoindole | C₈H₈N₂ | Neuroprotective effects |

This comparative analysis highlights the unique features of this compound, particularly its specific substitution pattern that influences its biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Neuropharmacological Studies : Investigations into the compound's influence on serotonin receptors have shown promising results in modulating mood disorders.

- Antioxidant Research : Experimental data demonstrate that the compound effectively reduces oxidative stress markers in cellular models, indicating its potential therapeutic application in oxidative stress-related conditions.

- Anticancer Research : In vitro studies have indicated that certain derivatives induce apoptosis in cancer cell lines, suggesting a mechanism for potential anticancer therapies.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTBLMQFTMPXBD-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.